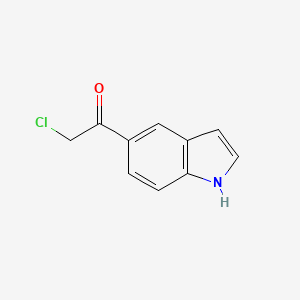

2-Chloro-1-(1H-indol-5-yl)ethanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-(1H-indol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDXWRZJHBIEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743407 | |

| Record name | 2-Chloro-1-(1H-indol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-56-4 | |

| Record name | 2-Chloro-1-(1H-indol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(1H-indol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1 1h Indol 5 Yl Ethanone

Established Synthetic Pathways for 2-Chloro-1-(1H-indol-5-yl)ethanone

The most common and established method for synthesizing this compound is the Friedel-Crafts acylation of indole (B1671886). This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the indole ring system.

In a typical procedure, indole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is generally carried out in an inert solvent, like dichloromethane (B109758) (CH₂) or carbon disulfide (CS₂), at reduced temperatures to control the reactivity and prevent side reactions. The chloroacetyl chloride, activated by the Lewis acid, forms a highly electrophilic acylium ion, which then attacks the electron-rich indole ring. The substitution predominantly occurs at the C5 position due to the directing effects of the indole nitrogen. One described synthesis using this approach reports a yield of approximately 68%. biosynth.com

Another established, though less direct, pathway involves the chlorination of a precursor ketone. This method would start with 5-acetylindole, which is then subjected to an α-chlorination reaction. Reagents like sulfuryl chloride (SO₂Cl₂) can be used to selectively introduce a chlorine atom at the carbon adjacent to the carbonyl group, yielding the desired product. nih.gov This two-step approach offers an alternative when the starting indole is more readily available as its 5-acetyl derivative.

Table 1: Comparison of Established Synthetic Pathways

| Feature | Friedel-Crafts Acylation | α-Chlorination of 5-Acetylindole |

|---|---|---|

| Starting Material | Indole | 5-Acetylindole |

| Key Reagent | Chloroacetyl Chloride | Sulfuryl Chloride (SO₂Cl₂) |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Often not required or base-mediated |

| Number of Steps | One step | Two steps (Acylation then Chlorination) |

| Reported Yield | ~68% biosynth.com | Varies depending on specific conditions |

| Primary Advantage | Direct, one-pot synthesis | Avoids handling highly reactive chloroacetyl chloride with indole directly |

Novel Approaches and Advancements in this compound Synthesis

Research into the synthesis of complex heterocyclic molecules has led to novel approaches that could be applied to the production of this compound, offering improvements in efficiency, control, and yield.

One significant advancement is the use of continuous flow synthesis . While not yet documented specifically for this compound, the multistep continuous flow assembly of related 2-(1H-indol-3-yl)thiazole derivatives demonstrates the potential of this technology. nih.gov Such a system could enable the rapid, automated synthesis of this compound by allowing for precise control over reaction parameters like temperature, pressure, and reaction time in microreactors. This methodology often leads to higher yields, improved safety by minimizing the volume of hazardous reagents at any given time, and easier scale-up. nih.gov

Furthermore, the development of new catalytic systems offers a promising avenue. For instance, the use of milder Lewis acids or alternative acylating agents could improve the selectivity of the Friedel-Crafts reaction and reduce the formation of byproducts. Research into niobium(V) chloride (NbCl₅) as a catalyst for similar intramolecular acylation reactions to form 1-indanones highlights the ongoing search for more effective catalysts in acylation chemistry. beilstein-journals.org

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound involves optimizing reactions to minimize waste, avoid hazardous substances, and improve energy efficiency.

A key area of focus is the use of greener solvents and solvent-free conditions . An enhanced method for synthesizing a quinoline (B57606) derivative using poly(phosphoric acid) as a catalyst under solvent-free conditions has been reported. acs.org This approach, if adapted for the Friedel-Crafts acylation of indole, could significantly reduce the use of volatile and often hazardous organic solvents like dichloromethane.

Another green strategy involves improving atom economy and utilizing catalysts more effectively. A patented method for a different chlorination reaction highlights the use of a metallic aluminum-containing catalyst to improve selectivity and conversion rates. google.com The patent also describes recycling unreacted starting materials, which reduces waste and lowers costs. google.com Applying similar principles—developing highly selective, recyclable catalysts for the acylation of indole—would represent a significant step towards a greener synthesis of this compound.

Considerations for Scale-Up Synthesis and Industrial Relevance of this compound

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces several critical considerations. For this compound, the primary concerns for scale-up of the established Friedel-Crafts pathway include:

Cost and Availability of Raw Materials: The cost of indole, chloroacetyl chloride, and the Lewis acid catalyst are major factors in the economic viability of large-scale production.

Reaction Conditions: Friedel-Crafts acylations are often exothermic and require careful temperature control to prevent runaway reactions and the formation of impurities. On an industrial scale, this necessitates specialized reactors with efficient cooling systems.

Workup and Purification: The quenching of the reaction (often with water or acid) and subsequent extraction and purification steps can generate significant aqueous and solid waste (e.g., aluminum hydroxide). Developing efficient, large-scale chromatographic or crystallization methods is crucial for obtaining the product at high purity.

Process Safety: Handling large quantities of reactive and corrosive materials like chloroacetyl chloride and aluminum chloride requires stringent safety protocols and specialized equipment.

The industrial relevance of this compound is tied to its role as a precursor in the synthesis of pharmaceuticals. Therefore, developing a robust, cost-effective, and scalable manufacturing process is of high importance. A patent for a related synthesis emphasizes that designing a process suitable for "large-scale industrial production" involves reducing energy consumption and reaction costs, which are paramount in an industrial context. google.com

Chemical Reactivity and Transformation of 2 Chloro 1 1h Indol 5 Yl Ethanone

Nucleophilic Substitution Reactions Involving the α-Chloro Group of 2-Chloro-1-(1H-indol-5-yl)ethanone

The chlorine atom attached to the carbon adjacent to the carbonyl group (the α-chloro group) is susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic organic chemistry, allowing for the introduction of various functional groups.

The chloro group can be readily displaced by a range of nucleophiles, including amines and thiols. For instance, reaction with primary amines can lead to the formation of α-amino ketone derivatives. These reactions are typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a polar solvent. The general scheme for this transformation involves the attack of the nucleophile on the electrophilic carbon bearing the chlorine atom, with the subsequent expulsion of the chloride ion. youtube.com

Detailed research has demonstrated the successful substitution of the α-chloro group in analogous indole (B1671886) structures. For example, 2-Chloro-1-(1-methyl-1H-indol-3-yl)ethanone undergoes substitution with various nucleophiles like amines and thiols to create a library of substituted indole derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| Primary Amines | α-Amino Ketones |

| Thiols | α-Thio Ketones |

| Azides | α-Azido Ketones |

Reactions at the Carbonyl Moiety of this compound

The carbonyl group of this compound is a site for various chemical transformations, including reduction and condensation reactions.

Reduction of the carbonyl group can yield the corresponding alcohol. This can be achieved using various reducing agents. Furthermore, the ethanone (B97240) moiety can be oxidized to form carboxylic acids or other oxidized products.

Condensation reactions are also possible at the carbonyl group. For instance, it can serve as a precursor for the synthesis of more complex heterocyclic structures through reactions with bifunctional reagents.

Electrophilic Aromatic Substitution on the Indole Ring System of this compound

The indole ring is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution (EAS). youtube.comyoutube.commasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The position of substitution is influenced by the existing substituents on the ring.

Common EAS reactions include halogenation, nitration, and sulfonation. youtube.commasterorganicchemistry.com For these reactions to proceed, a catalyst is often required to generate a sufficiently strong electrophile. masterorganicchemistry.comlibretexts.org For example, halogenation with bromine or chlorine typically requires a Lewis acid catalyst like iron tribromide or aluminum chloride. youtube.com Nitration is commonly achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the π-electron system of the indole ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.com Subsequently, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and resulting in the substituted product. youtube.combyjus.com

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com While the α-chloro group is primarily involved in nucleophilic substitutions, the indole ring itself, or derivatives thereof, can participate in these transformations. Two prominent examples are the Suzuki and Heck reactions.

The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The catalytic cycle of the Suzuki reaction generally involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the organoboron compound to the palladium(II) complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.org

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.org The reaction typically proceeds with trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. libretexts.org

While direct participation of the α-chloro group of this compound in these reactions is less common, the indole nucleus can be functionalized with a halide or a boronic acid group, making it a suitable substrate for these powerful coupling methods. For instance, chloroindoles have been shown to be excellent substrates in Suzuki-Miyaura cross-coupling reactions. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Product Type |

| Suzuki Reaction | Organohalide + Organoboron Compound | Palladium Catalyst + Base | Biaryls, Substituted Alkenes |

| Heck Reaction | Unsaturated Halide + Alkene | Palladium Catalyst + Base | Substituted Alkenes |

Cyclization Reactions and Heterocycle Formation from this compound Precursors

The reactive nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions. These reactions can be either intramolecular or intermolecular.

The α-chloro ketone functionality is a key feature that can be exploited in cyclization reactions. For example, following a nucleophilic substitution at the α-carbon, the newly introduced functional group can react with the carbonyl group or a position on the indole ring to form a new ring system.

Intramolecular cyclization can lead to the formation of fused ring systems. For instance, derivatives of 2-alkynylanilines can undergo palladium-catalyzed cyclization to form 2-substituted indoles. mdpi.com Intramolecular Heck reactions are also a powerful method for constructing cyclic structures, and they are often more efficient than their intermolecular counterparts. libretexts.org

Furthermore, visible-light-induced radical cascade cyclization reactions have been developed for the synthesis of complex indole-fused heterocycles, such as indolo[2,1-a]isoquinolines. rsc.org These modern synthetic methods offer mild reaction conditions and high functional group tolerance.

Derivatization Strategies and Analogue Synthesis Based on 2 Chloro 1 1h Indol 5 Yl Ethanone

Synthesis of Substituted Indole-5-yl-ethanone Derivatives

The chloro group in 2-Chloro-1-(1H-indol-5-yl)ethanone is a good leaving group, making the adjacent methylene (B1212753) group susceptible to nucleophilic substitution. This reactivity is the foundation for the synthesis of numerous substituted indole-5-yl-ethanone derivatives.

One common strategy involves the reaction of this compound with various nucleophiles. For instance, amination of this compound can be achieved by reacting it with primary or secondary amines to yield the corresponding amino-ethanone derivatives. A study describes the synthesis of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides by reacting 2-chloro-N-(1H-indol-5-yl)acetamide with (5-substituted-benzo[d]thiazol-2-yl)methanamines in the presence of a base like sodium methoxide. iosrjournals.org This approach highlights the utility of the chloroacetyl moiety for introducing complex amine-containing side chains.

The following table summarizes examples of nucleophilic substitution reactions with this compound and its analogues:

| Nucleophile | Resulting Derivative | Reaction Conditions | Reference |

| (5-substituted-benzo[d]thiazol-2-yl)methanamines | N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides | Sodium methoxide, DMF, room temperature | iosrjournals.org |

| Homoveratrylamine | N-alkylation product | Not specified | osti.gov |

| Cysteamine | S-alkylation product | Not specified | osti.gov |

Preparation of Fused Heterocyclic Systems from this compound

The reactive nature of this compound also allows for its use in the construction of fused heterocyclic systems. These reactions often involve intramolecular cyclizations or condensation reactions with bifunctional reagents.

For example, the reaction of 3-chloroacetylindoles with cystamine (B1669676) leads to the formation of thiazolidines, demonstrating a non-trivial reaction pathway. osti.gov This type of cyclization is valuable for creating more complex and rigid molecular architectures that can be explored for various applications.

Another approach to forming fused systems is through reactions that expand the indole (B1671886) ring system itself. While not directly starting from this compound, the general principle of ring expansion of indoles to form quinolines has been demonstrated. arsdcollege.ac.in This suggests the potential for similar transformations with appropriately functionalized indole-5-yl-ethanone derivatives.

Design and Synthesis of Bioactive Analogues from this compound Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been explored for their potential biological activities. The ability to introduce diverse substituents at the 5-position allows for the fine-tuning of a molecule's properties to interact with specific biological targets.

For instance, a series of 2-(indol-5-yl)thiazole derivatives were synthesized and evaluated as xanthine (B1682287) oxidase inhibitors for the treatment of gout. nih.gov This work highlights how the indole scaffold can be elaborated to design potent enzyme inhibitors. The study emphasized the importance of specific substitutions on both the indole and thiazole (B1198619) rings for enhancing inhibitory activity. nih.gov

In another study, a new series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones were developed as antiproliferative agents targeting the epidermal growth factor receptor (EGFR). nih.govresearchgate.net Although not directly starting from this compound, the synthetic strategies employed to create these complex molecules often involve intermediates that could be conceptually derived from it. These studies demonstrate the potential of elaborating the indole core to create potent and selective bioactive compounds. nih.govresearchgate.net

The following table presents examples of bioactive analogues derived from indole scaffolds, illustrating the therapeutic potential of this class of compounds:

| Compound Class | Biological Target | Therapeutic Area | Reference |

| 2-(Indol-5-yl)thiazole derivatives | Xanthine Oxidase | Gout | nih.gov |

| Indole-2-carboxamides and pyrido[3,4-b]indol-1-ones | EGFR | Cancer | nih.govresearchgate.net |

| Fused dihydroindazolopyrrolocarbazole oximes | TIE-2 and VEGF-R2 | Cancer | researchgate.net |

Library Synthesis Approaches Using this compound as a Building Block

The amenability of this compound to various chemical transformations makes it an ideal starting material for the synthesis of compound libraries. Library synthesis is a powerful tool in drug discovery and materials science for rapidly generating a large number of structurally related compounds for screening.

The straightforward nucleophilic substitution reactions at the chloroacetyl group allow for the parallel synthesis of a wide range of derivatives by simply varying the nucleophile. This approach can be used to quickly build a library of substituted indole-5-yl-ethanones with diverse functional groups.

Furthermore, the indole core itself can be synthesized through various methods like the Fischer indole synthesis, which can be adapted for library synthesis. arsdcollege.ac.in While the focus here is on the derivatization of a pre-existing indole, the principles of combinatorial chemistry can be applied to both the formation of the indole ring and its subsequent functionalization.

The development of efficient and reusable catalysts, such as fluorous silica (B1680970) gel-supported palladium nanoparticles for the direct C-2 arylation of indoles, further facilitates the generation of diverse indole libraries. researchgate.net Such catalytic methods can be applied to derivatives of this compound to introduce additional points of diversity in the molecule.

Advanced Analytical and Spectroscopic Techniques for 2 Chloro 1 1h Indol 5 Yl Ethanone and Its Derivatives

Spectroscopic Methods for Structural Elucidation of 2-Chloro-1-(1H-indol-5-yl)ethanone and Derivatives (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its analogs. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental. In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals reveal the number and connectivity of protons. For instance, the protons on the indole (B1671886) ring will appear in the aromatic region, while the methylene (B1212753) protons adjacent to the carbonyl and chlorine atoms will have a characteristic chemical shift.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound, with a molecular formula of C₁₀H₈ClNO, the expected molecular weight is approximately 193.63 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern can reveal the loss of specific groups, such as the chloroacetyl moiety, further confirming the structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, C=O stretching of the ketone, and C-Cl stretching. For example, a similar compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, exhibits a strong C=O stretching band around 1789 cm⁻¹. nih.gov

| Technique | Expected Observations for this compound | References |

| ¹H NMR | Signals in the aromatic region for indole protons, a singlet for the -CH₂- group, and a broad singlet for the N-H proton. | nih.govnih.gov |

| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the carbons of the indole ring. | nih.gov |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns showing loss of Cl, COCH₂Cl. | biosynth.comuni.lu |

| High-Resolution MS (HRMS) | Accurate mass measurement confirming the elemental composition C₁₀H₈ClNO. | nih.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (ketone), and C-Cl stretching. | nih.govresearchgate.net |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in this compound Chemistry

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, thereby enabling purity assessment and reaction monitoring. creative-proteomics.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. creative-proteomics.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of indole derivatives. mdpi.com A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like methanol (B129727) or acetonitrile, can be developed to separate this compound from related impurities. mdpi.com The retention time of the compound is a key identifier, and the peak area can be used for quantification. A programmable photodiode array (PDA) detector is often used to obtain UV spectra of the eluting peaks, which can aid in peak identification. mdpi.com

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of a reaction. nih.govakjournals.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. akjournals.com

| Technique | Application in this compound Chemistry | Typical Conditions | References |

| HPLC | Purity assessment of the final product, quantification in reaction mixtures. | Reversed-phase C18 column, gradient elution with water/methanol or water/acetonitrile. UV detection at a specific wavelength (e.g., 280 nm). | creative-proteomics.commdpi.com |

| TLC | Monitoring the progress of synthesis reactions. | Silica (B1680970) gel plates, development with a suitable solvent mixture (e.g., ethyl acetate/hexane). Visualization under UV light. | nih.govakjournals.com |

| GC | Analysis of volatile derivatives or impurities. | Capillary column with a suitable stationary phase. Temperature programming. Flame ionization (FID) or mass spectrometry (MS) detection. | creative-proteomics.comnih.gov |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the structures of its derivatives and related indole compounds provide significant insights into bond lengths, bond angles, and intermolecular interactions. mdpi.com

For a derivative of this compound, single crystal X-ray diffraction analysis would reveal the planarity of the indole ring system, the conformation of the chloroacetyl group, and how the molecules pack in the crystal lattice through interactions such as hydrogen bonding and π-π stacking. mdpi.com For example, in the crystal structure of a related pyridazino[4,5-b]indole derivative, the indole ring was found to be perfectly planar. mdpi.com The analysis of similar structures, like 2-chloro-1-(3-hydroxyphenyl)ethanone, has shown the formation of dimers in the crystal through hydrogen bonding. nih.gov

| Parameter | Information Obtained | Example from Related Structures | References |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. | For a pyridazino[4,5-b]indole derivative: triclinic, P-1 space group. | mdpi.com |

| Space Group | The symmetry of the crystal lattice. | For 2-chloro-1-(3-hydroxyphenyl)ethanone: monoclinic, P2₁/n. | nih.gov |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | Confirms the geometry of the indole and chloroacetyl moieties. | nih.govmdpi.com |

| Torsion Angles | Describes the conformation of flexible parts of the molecule. | The planarity of the indole ring and the orientation of the side chain. | nih.govmdpi.com |

| Intermolecular Interactions | Hydrogen bonds, halogen bonds, π-π stacking. | O-H···O and C-H···O hydrogen bonds in 2-chloro-1-(3-hydroxyphenyl)ethanone. | nih.gov |

Advanced Hyphenated Techniques for Complex Mixture Analysis in this compound Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound and its derivatives. springernature.comnih.gov These techniques provide both separation and structural identification in a single analysis. chemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govactascientific.com This is particularly useful for identifying and quantifying low-level impurities in a sample of this compound or for analyzing metabolites in biological studies. Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. chemijournal.com While this compound itself may have limited volatility, GC-MS can be used to analyze more volatile precursors or reaction byproducts.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique that allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. chemijournal.com This provides unambiguous structural information for components of a mixture without the need for prior isolation.

| Technique | Application | Advantages | References |

| LC-MS | Identification and quantification of this compound and its derivatives in complex mixtures. | High sensitivity and selectivity, provides molecular weight information. | mdpi.comnih.govchemijournal.com |

| LC-MS/MS | Structural elucidation of unknown impurities and metabolites. | Provides fragmentation data for detailed structural analysis. | nih.gov |

| GC-MS | Analysis of volatile precursors, byproducts, and some derivatives. | Excellent separation for volatile compounds, provides mass spectra for identification. | creative-proteomics.comchemijournal.com |

| LC-NMR | Unambiguous structural identification of components in a mixture without isolation. | Provides detailed structural information directly from the separated peaks. | chemijournal.comresearchgate.net |

Computational and Theoretical Studies on 2 Chloro 1 1h Indol 5 Yl Ethanone

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure of 2-Chloro-1-(1H-indol-5-yl)ethanone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for determining the three-dimensional structure and electronic properties of molecules. While specific DFT studies on this compound are not extensively reported in the public domain, the methodologies are well-established and can be readily applied.

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the MEP would likely show an electron-rich region around the indole (B1671886) nitrogen and the carbonyl oxygen, and an electron-deficient region near the hydrogen attached to the indole nitrogen and the carbon of the carbonyl group. This information is critical for predicting how the molecule will interact with other reagents. nanobioletters.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra, confirming the structure of the synthesized compound. nanobioletters.comresearchgate.net

Time-dependent DFT (TD-DFT) calculations can also be performed to predict the electronic absorption spectra (UV-Vis) of the molecule, which correspond to electronic transitions from the ground state to excited states. acs.org These theoretical spectra can be compared with experimental data to further validate the computational model.

Reaction Mechanism Studies and Transition State Analysis for Transformations Involving this compound

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides the tools to map out the entire reaction pathway, including the identification of intermediates and, most importantly, the transition states that govern the reaction rate. For a reactive molecule like this compound, which can undergo various transformations such as nucleophilic substitution at the α-carbon or reactions at the indole ring, these studies are particularly enlightening.

For example, in a nucleophilic substitution reaction where the chlorine atom is displaced by a nucleophile, computational methods can be used to:

Locate the Transition State (TS): By searching the potential energy surface, the structure of the transition state can be determined. This is a first-order saddle point with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculate the Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which is directly related to the reaction rate. A lower activation energy implies a faster reaction.

Analyze the TS Structure: The geometry of the transition state reveals the nature of bond-making and bond-breaking processes. For an S_N2 reaction, it would show the incoming nucleophile and the leaving chloride ion partially bonded to the α-carbon.

A relevant example of mechanistic studies in indole chemistry is the Fukuyama indole synthesis. A recent study on a visible-light-driven, gold-nanocluster-catalyzed variant proposed a detailed catalytic cycle based on experimental and computational results. acs.org The proposed mechanism involves single-electron transfer, radical formation, cyclization, and oxidation steps. acs.org Computational modeling of each step would provide the free energy changes and activation barriers, thus supporting the proposed pathway. acs.org

Similarly, for reactions involving the indole nucleus of this compound, such as electrophilic substitution, computational studies can predict the most likely site of reaction (e.g., C3 vs. other positions) by comparing the activation energies for the formation of the different possible sigma complexes (Wheland intermediates).

Prediction of Reactivity and Selectivity in Organic Transformations of this compound

Building upon the understanding of electronic structure and reaction mechanisms, computational chemistry can be used to predict the reactivity and selectivity of this compound in various organic transformations.

Reactivity Indices: Several reactivity descriptors derived from DFT calculations can be used to predict the reactivity of different sites within the molecule. These include:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most electrophilic and nucleophilic sites.

Local Softness and Hardness: These concepts, based on the principles of Hard and Soft Acids and Bases (HSAB), help in predicting the outcome of reactions between different types of reagents. researchgate.net

A practical example of predicting selectivity comes from studies on the addition of nucleophiles to indolynes. Computational studies have shown that the regioselectivity of these additions is controlled by the distortion energies of the aryne. acs.org By calculating the energies required to distort the indolyne to the geometries of the two possible transition states, the preferred product can be predicted. This type of analysis could be extended to predict the selectivity of reactions involving the indole ring of this compound.

Catalyst and Substrate Effects: Computational models can also be used to study how changes in the reaction conditions, such as the choice of catalyst or the presence of different substituents on the reactants, affect the reactivity and selectivity. For instance, in a catalyzed reaction, one could model the interaction of this compound with the catalyst to understand how the catalyst activates the substrate and influences the reaction pathway.

Molecular Docking and Simulation Studies of this compound-Derived Compounds with Biological Targets

Given that the indole scaffold is a common feature in many biologically active compounds, this compound is an attractive starting material for the synthesis of new potential therapeutic agents. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict and analyze the binding of small molecules to biological macromolecules, such as proteins and nucleic acids.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the protein) to form a stable complex. The output of a docking study is a set of possible binding poses, each with a corresponding scoring function value that estimates the binding affinity.

While specific docking studies of direct derivatives of this compound are not widely published, numerous studies on other indole derivatives illustrate the utility of this approach. For example, derivatives of 1-(1H-indol-1-yl)ethanone have been docked into the active site of the cyclooxygenase-2 (COX-2) enzyme to evaluate their potential as anti-inflammatory agents. eurekaselect.com In another study, novel indolyl-thiazole derivatives were synthesized and docked into the active site of glucosamine-6-phosphate synthase, a target for antifungal agents. researchgate.net Similarly, derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have been docked against bacterial proteins like FtsZ to explore their potential as antimicrobial agents. mdpi.com

A hypothetical docking study of a derivative of this compound, for instance, where the chloroacetyl group has been reacted to introduce a new functionality, would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the ligand and protein structures (e.g., adding hydrogens, assigning charges).

Running the docking algorithm to generate binding poses.

Analyzing the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the protein's active site.

The table below summarizes representative findings from molecular docking studies of various indole derivatives, illustrating the types of interactions and targets that are commonly investigated.

| Compound Class | Target Protein | Key Interactions | Reference |

| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides | Staphylococcus aureus tyrosyl-tRNA synthetase | Hydrogen bonding, hydrophobic interactions | nih.gov |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | MurB enzyme | Hydrogen bonding, pi-sulfur interactions | nih.gov |

| Thiazolyl-indole derivatives | UDP-N-acetylmuramate-l-alanine ligase (MurC) | Hydrogen bonding, pi-stacked interactions | frontiersin.org |

| Indeno[1,2-b]pyrrol-4(1H)-one derivatives | SARS-CoV-2 Main Protease (Mpro) | Hydrogen bonding, hydrophobic interactions | plos.org |

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the ligand and the protein, the stability of the binding pose, and the role of solvent molecules. MD simulations can also be used to calculate binding free energies with higher accuracy than docking scores. For example, MD simulations have been used to investigate the stability of thiazolino 2-pyridone amide analogs as inhibitors of Chlamydia trachomatis. jchemlett.com Such simulations would be a crucial next step in validating the potential of a novel drug candidate derived from this compound.

Applications of 2 Chloro 1 1h Indol 5 Yl Ethanone Derived Compounds in Specialized Research Areas

Applications in Medicinal Chemistry and Drug Discovery Research

The indole (B1671886) nucleus is a prominent feature in many biologically active compounds, making its derivatives a significant area of focus in medicinal chemistry and drug discovery. The functionalization of the 2-chloro-1-(1H-indol-5-yl)ethanone scaffold can lead to novel therapeutic agents with the potential to act as enzyme inhibitors and receptor modulators.

Potential as Therapeutic Agents

Indole derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer and anti-inflammatory activities. For instance, certain indole derivatives have been shown to induce apoptosis in cancer cells and inhibit their proliferation. nih.gov The introduction of various heterocyclic moieties, such as 1,3,4-thiadiazole (B1197879) and 4H-1,2,4-triazole, onto an indole framework has yielded compounds with potent antiproliferative activity against lung and leukemia cancer cell lines. nih.gov

Enzyme Inhibitors

A significant avenue of research for indole derivatives is their role as enzyme inhibitors. For example, derivatives of 1-indanone, a structurally related compound, have been identified as effective and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. beilstein-journals.org Furthermore, certain indole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. orientjchem.org The potential for derivatives of this compound to act as inhibitors for enzymes such as urease and α-glucosidase is also an area of interest. nih.govresearchgate.net

Receptor Modulators

Indole derivatives have been investigated for their ability to modulate the activity of various receptors in the central nervous system. For example, some indole derivatives have shown affinity for serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, suggesting their potential in the development of treatments for psychiatric disorders. nih.gov

Role in Agrochemical Research and Development Utilizing this compound Derivatives

The indole structure is not only prevalent in pharmaceuticals but also in compounds with significant agrochemical applications. Derivatives of this compound could potentially be developed into novel plant growth regulators, fungicides, and herbicides.

Indole-3-acetic acid (IAA) is a well-known natural plant hormone that plays a crucial role in various aspects of plant growth and development. orientjchem.org This has spurred the development of synthetic indole derivatives as plant growth regulators. orientjchem.org Furthermore, the indole scaffold is found in various natural and synthetic compounds with fungicidal and herbicidal properties. bldpharm.com For example, some indole derivatives have been shown to inhibit the growth of various fungal pathogens. The development of new herbicides based on indole derivatives that target specific enzymes in weeds is also an active area of research. nih.gov

Utilization in Material Science

The unique electronic and photophysical properties of the indole ring have led to the exploration of its derivatives in the field of material science, particularly in the synthesis of functional polymers and organic semiconductors.

Synthesis of Functional Polymers

Indole-based polymers have been synthesized and shown to possess interesting properties, such as strong solid-state fluorescence. uni.luorgsyn.org These polymers, which can be prepared through various polymerization techniques, have potential applications in areas such as organic light-emitting diodes (OLEDs) and sensors. uni.luorgsyn.org The reactivity of the chloroacetyl group in this compound provides a handle for incorporating this scaffold into polymer chains, potentially leading to materials with novel thermal and electronic properties. nih.govwikipedia.org

Organic Semiconductors

The delocalized π-electron system of the indole ring makes it an attractive building block for organic semiconductors. Research in this area focuses on designing and synthesizing indole-containing molecules that can efficiently transport charge, a key requirement for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the indole core through substitution makes it a versatile component in the development of new semiconductor materials.

Contributions to Chemical Biology Probes and Tools Derived from this compound

The inherent fluorescence of many indole derivatives makes them valuable tools in chemical biology for the development of probes for bioimaging and sensing applications.

Derivatives of this compound can be functionalized with specific recognition motifs to create probes that can selectively bind to and report on the presence of various biomolecules, such as enzymes, nucleic acids, and reactive oxygen species. matrixscientific.com For example, indole-based fluorescent probes have been developed for the detection of hydrogen peroxide and for monitoring pH changes within living cells. nih.govnih.gov These probes often exhibit a "turn-on" fluorescence response upon interaction with their target, providing a clear signal for imaging. The development of long-wavelength emitting indole-based probes is particularly desirable for in vivo imaging as it minimizes background fluorescence from biological tissues. nih.gov

Future Perspectives and Emerging Research Directions for 2 Chloro 1 1h Indol 5 Yl Ethanone Chemistry

Development of Novel Synthetic Applications for 2-Chloro-1-(1H-indol-5-yl)ethanone

The primary value of this compound in synthetic chemistry lies in its capacity to serve as a versatile precursor for a wide array of more complex molecules, particularly nitrogen-containing heterocycles. researchgate.netnih.gov The α-chloro ketone functionality is a well-established electrophilic partner for various nucleophiles, enabling the construction of diverse molecular scaffolds. nih.govuwindsor.ca Future research will likely focus on leveraging this reactivity to build novel heterocyclic systems tethered to the indole-5-yl group.

The reaction of α-haloketones with different binucleophiles is a classic and powerful strategy for heterocycle synthesis. For instance, reaction with amidines, ureas, or thioureas can lead to the formation of imidazole, oxazole, or thiazole (B1198619) rings, respectively. Applying these established methods to this compound could generate a library of 5-(heterocyclyl)indoles, a structural motif present in many biologically active compounds.

Furthermore, multicomponent reactions (MCRs) represent an efficient and atom-economical approach to generating molecular complexity from simple starting materials. nih.gov The development of new MCRs that incorporate this compound as a key component is a promising research direction. Such reactions could rapidly generate intricate polycyclic structures that would be challenging to access through traditional multi-step synthesis.

Below is a table summarizing potential synthetic transformations for this compound.

| Reaction Type | Nucleophile/Reagent | Potential Product Class |

| Hantzsch Thiazole Synthesis | Thiourea/Thioamide | 2-Amino/aryl-4-(1H-indol-5-yl)thiazoles |

| Gabriel Synthesis | Potassium Phthalimide | N-Phthaloyl-2-amino-1-(1H-indol-5-yl)ethanone |

| Feist-Benary Furan Synthesis | β-dicarbonyl compounds | Substituted furans attached to the indole-5-yl moiety. uwindsor.ca |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | 2-Amino, 2-thio, or 2-alkoxy-1-(1H-indol-5-yl)ethanones. |

| Multicomponent Reactions | e.g., Amine, Isocyanide | Highly substituted, complex heterocyclic systems. nih.gov |

Exploration of Undiscovered Reactivity Profiles of this compound

While the nucleophilic substitution at the α-carbon is the most intuitive reaction pathway for this compound, its full reactivity profile is far from completely mapped. acs.org Future investigations could uncover novel transformations by exploring reactions under unconventional conditions or with less common reagents.

The Favorskii rearrangement, a characteristic reaction of α-haloketones in the presence of a base, could lead to the formation of valuable cyclopropanone (B1606653) intermediates or, more commonly, rearranged carboxylic acid derivatives. For this compound, this could provide access to novel indolyl-acetic acid derivatives, a scaffold of interest in medicinal and agricultural chemistry.

Moreover, the indole (B1671886) ring itself offers multiple sites for reactivity. nih.gov While the 3-position is typically the most nucleophilic site for electrophilic substitution, modern catalytic methods enable direct C-H functionalization at other positions, including C2, C4, C6, and C7. researchgate.netnih.govbeilstein-journals.org Exploring the compatibility of these C-H activation strategies with the α-chloro ketone moiety could unlock pathways to novel, polysubstituted indole derivatives that are currently inaccessible. The development of regioselective functionalization of the indole ring, while preserving the chloroacetyl group for subsequent manipulations, would be a significant advancement.

Another area of interest is the photochemical and electrochemical behavior of α-haloketones. acs.org These methods can generate radical intermediates, leading to reaction pathways distinct from traditional ionic mechanisms. Investigating the radical-mediated reactions of this compound could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions.

| Potential Reaction Pathway | Reagents/Conditions | Expected Outcome/Product Type |

| Favorskii Rearrangement | Strong base (e.g., NaOEt) | Indole-5-yl-acetic acid derivatives |

| C-H Functionalization | Transition metal catalyst (e.g., Pd, Rh) | Polysubstituted indole derivatives |

| Radical Reactions | Photochemical/Electrochemical initiation | Dimerized products, novel C-C coupled structures |

| Trifluoromethylation | CuCF₃ reagent | 2,2,2-Trifluoroethyl-1-(1H-indol-5-yl)ethanone. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms for this compound Derivatives

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the ability to scale up reactions rapidly and efficiently. acs.orguc.pt The synthesis of α-halo ketones, which can involve hazardous reagents like diazomethane (B1218177) or highly exothermic reactions, is particularly well-suited for flow chemistry. acs.org

Future research should focus on developing a continuous flow process for the synthesis of this compound itself and its subsequent derivatization. A multi-step flow system could be designed to perform the initial acylation of indole, followed by in-line reaction with various nucleophiles to generate a library of derivatives without isolating intermediates. This approach would significantly accelerate the discovery and optimization of new compounds. For example, a flow reactor could sequentially introduce different amines to a stream of this compound, allowing for the rapid synthesis of a diverse set of 2-aminoethanone derivatives.

Furthermore, integrating these flow setups with automated synthesis platforms and computational tools could revolutionize the discovery of new functional molecules. Automated systems can perform, monitor, and analyze a large number of reactions in parallel, guided by machine learning algorithms that predict promising structures. This high-throughput approach, when applied to the rich chemistry of this compound, could rapidly identify lead compounds for various applications, such as kinase inhibitors or new materials. nih.govnih.gov

Expanding Biological and Material Science Horizons of Compounds Derived from this compound

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products. beilstein-journals.orgmdpi.com Derivatives of this compound are prime candidates for exploration as new therapeutic agents. A significant area of focus is the development of kinase inhibitors, as many approved drugs in this class feature an indole core. nih.govnih.govresearchgate.netresearchgate.net The chloroethanone moiety can be used to append various pharmacophores that can interact with the ATP-binding site of specific kinases, potentially leading to new treatments for cancer and inflammatory diseases.

Beyond medicine, the unique electronic properties of the indole ring make it an attractive component for advanced materials. nih.gov Polyindoles and indole-containing copolymers are being investigated for their potential as conducting polymers. researchgate.netnih.govrsc.orggoogle.com The functionalization of the indole core, which can be initiated from this compound, allows for the fine-tuning of the electronic properties, such as the band gap and conductivity, of the resulting polymers. researchgate.netnih.gov These materials could find applications in sensors, electrochromic devices, and organic electronics.

Another burgeoning field is the development of organic light-emitting diodes (OLEDs). ktu.eduresearchgate.net Indole derivatives have been successfully used to create efficient emitters, particularly for blue and green light. nih.govrsc.orgresearchgate.net The ability to synthesize a wide variety of substituted indoles from this compound provides a platform for creating novel materials with tailored photophysical properties for next-generation displays and lighting.

| Research Area | Potential Application | Rationale |

| Biological Science | Kinase Inhibitors | Indole is a known scaffold for kinase inhibitors; derivatives can target ATP-binding sites. nih.govnih.gov |

| Antimicrobial Agents | The indole nucleus is present in many natural and synthetic antimicrobial compounds. mdpi.com | |

| Material Science | Conducting Polymers | Polyindoles exhibit tunable conductivity and good thermal stability. nih.govrsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Functionalized indoles can act as efficient emitters with tailored emission spectra. nih.govrsc.org | |

| Organic Sensors | The electronic properties of indole derivatives can be modulated by analyte binding. |

常见问题

Q. What synthetic methodologies are optimal for preparing 2-chloro-1-(1H-indol-5-yl)ethanone and its derivatives?

The compound is typically synthesized via acylation of indole derivatives using 2-chloroacetyl chloride. A biphasic liquid–solid system (dry acetone, K₂CO₃, KI catalyst) at 60°C facilitates alkylation of amines with chloroacetyl intermediates, achieving yields of 44–78% . Reaction progress is monitored via HPLC, with purity assessed using elemental analysis (C, H, N) and NMR (¹H, ¹³C, ¹⁹F) . For analogs like 2-chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone, low-temperature acylation (0°C in DCM/NaOH) is recommended to minimize side reactions .

Q. How can structural characterization of this compound be rigorously validated?

Combine multiple spectroscopic techniques:

- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., NIST-standardized electron ionization spectra) .

- NMR : Use ¹H/¹³C NMR to resolve indole proton environments and verify substitution patterns. For fluorinated analogs, ¹⁹F NMR is critical .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in derivatives .

Q. What safety protocols are essential for handling chloroethanone derivatives?

- Regulatory compliance : Follow EPA guidelines (15 U.S.C. §2604) for significant new use reporting (SNUR) of chlorinated ethanones .

- Hazard mitigation : Use fume hoods, PPE (gloves, goggles), and avoid oxidizers. Derivatives like 2-chloro-4'-hydroxyacetophenone require SDS-reviewed storage (ambient, dry) .

Advanced Research Questions

Q. How do reaction conditions (pH, ionic strength) influence biocatalytic reduction of chloroethanone derivatives?

In Acinetobacter sp.-mediated reductions of 2-chloro-1-(2,4-dichlorophenyl)ethanone:

- pH 6.0–8.0 : Stereoselectivity remains >99.9%, but yield peaks at pH 7.6 (56.2%) due to enzyme-substrate compatibility .

- Ionic strength : No significant yield variation between 0.05–0.2 M phosphate buffer, indicating robustness to ionic fluctuations .

Experimental Design Tip: Use phosphate buffers (pH 7.6, 0.1 M) for balance between activity and stability.

Q. What strategies resolve contradictions in spectroscopic data for indole-containing ethanones?

- Case study : Discrepancies in indole C3 proton shifts may arise from tautomerism. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize rotamers .

- Cross-validation : Compare experimental IR spectra (NIST databases) with computational DFT models to resolve ambiguities in carbonyl stretching frequencies (~1700 cm⁻¹) .

Q. How can computational modeling optimize substituent effects on bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。